molecular formula C17H12ClN3OS B12156195 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12156195
M. Wt: 341.8 g/mol
InChI Key: WQARUELRGWHIQV-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. The compound consists of a thienopyrimidine core, which is fused with a pyrrole ring and substituted with a 4-chlorophenyl group and a methyl group. This combination of functional groups and ring systems imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-methylthiophene-3-carboxylic acid to form an intermediate, which is then cyclized with guanidine to yield the thienopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidine derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[3,2-b]pyrroles: These compounds share a similar thienopyrimidine core but differ in the position of the pyrrole ring.

    4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: This compound has a similar pyrimidine core but different substituents.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H12ClN3OS

Molecular Weight

341.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H12ClN3OS/c1-11-19-16-15(17(22)21(11)20-8-2-3-9-20)14(10-23-16)12-4-6-13(18)7-5-12/h2-10H,1H3

InChI Key

WQARUELRGWHIQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N1N4C=CC=C4

Origin of Product

United States

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